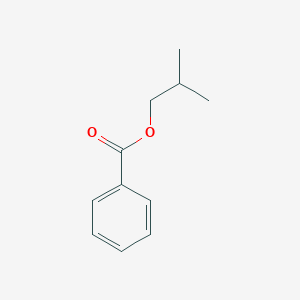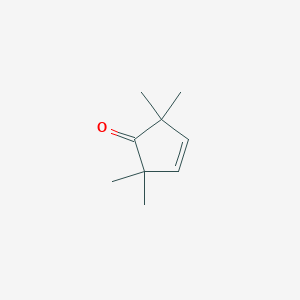
3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Overview
Description
Scientific Research Applications
Polymerization and Material Science
The compound 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-, shows potential applications in polymerization and material science. A study by Kelly, Taylor, and Collins (1994) discusses the hydro-oligomerization or polymerization of cyclopentene, leading to the production of poly(cis-1,3-cyclopentane), a material with isotactic incorporation of monomer units. This research suggests applications in developing new polymer materials with specific structural properties (Kelly, Taylor, & Collins, 1994).
Organic Synthesis and Catalysis
Goj and Widenhoefer (2001) explored the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex. This study reveals the potential of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in catalyzing specific organic transformations, which could be valuable in synthetic organic chemistry (Goj & Widenhoefer, 2001).
Kinetics and Mechanistic Studies
Bladek and Sorensen (1972) conducted a study on the kinetics of methyl-substituted pentadienyl cations, leading to cyclopentenyl cation products. Their findings provide insight into the reaction mechanisms and kinetics involving 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-, which is crucial for understanding its reactivity and potential applications in chemical synthesis (Bladek & Sorensen, 1972).
Chemical Transformations
Bell et al. (1977) reported on the unusual transformations of cyclopenta[c] pyrroles, including the transformation of cyclopenta[c]pyrrole-4-carbonitrile to various other compounds. This highlights the chemical versatility and potential applications of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in producing a range of different chemical structures (Bell et al., 1977).
Spin-Labelling of Biomolecules
Hankovszky, Hideg, and Jerkovich (1989) described the synthesis of 3-substituted 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl radicals. These compounds are useful for spin-labelling biomolecules, indicating the application of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in biochemical and medical research (Hankovszky, Hideg, & Jerkovich, 1989).
properties
IUPAC Name |
2,2,5,5-tetramethylcyclopent-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEABPQEKJPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340546 | |
| Record name | 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclopent-3-en-1-one | |
CAS RN |
81396-36-3 | |
| Record name | 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



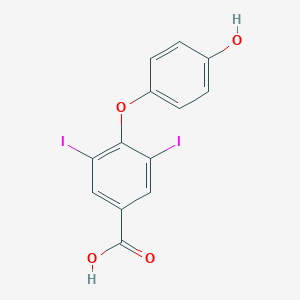
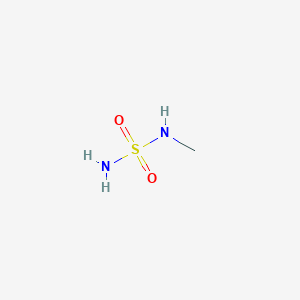
![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
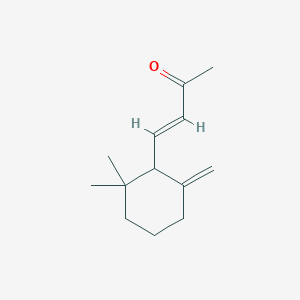
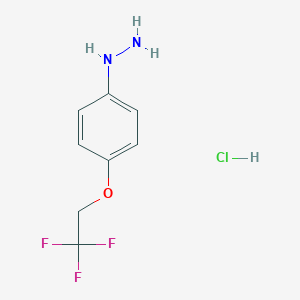
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
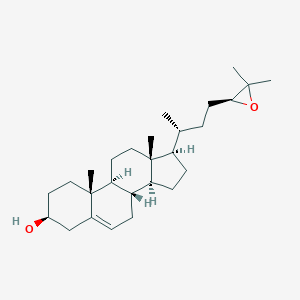


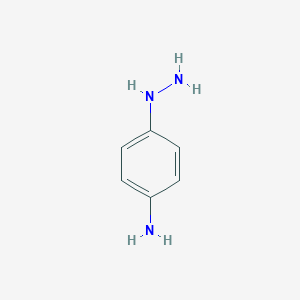


![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
